molecular formula C8H14N2O5S2 B1679349 N-Monoacetylcystine CAS No. 25779-79-7

N-Monoacetylcystine

Cat. No.: B1679349
CAS No.: 25779-79-7
M. Wt: 282.3 g/mol
InChI Key: ZLCOWUKVVFVVKA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Monoacetylcystine, also known as N-Acetylcystine, primarily targets the liver, acting as an antidote for paracetamol poisoning . It is also used in the treatment of influenza A virus pandemic .

Mode of Action

This compound acts as a hepatoprotective agent by restoring hepatic glutathione, serving as a glutathione substitute, and enhancing the nontoxic sulfate conjugation of acetaminophen . It exerts its mucolytic action through its free sulfhydryl group, which opens up the disulfide bonds in the mucoproteins, thus lowering mucous viscosity .

Biochemical Pathways

This compound is a sulfur-containing amino acid . It is a precursor in the formation of the antioxidant glutathione in the body . The thiol (sulfhydryl) group confers antioxidant effects and is able to reduce free radicals .

Pharmacokinetics

Following both single and multiple-dose administration, plasma concentration of this compound increases rapidly, reaching a peak at approximately 1.0 h . Maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life is 15.4 h in Chinese and 18.7 h in Caucasian participants, and the fraction of this compound excreted in urine in the 36 h following administration is 3.7% in Chinese and 3.8% in Caucasian participants .

Result of Action

The net result of this compound’s action is a normalization of pathologically elevated cortical glutamate levels . It has been found to reduce susceptibility to infection through improvement of phagocyte oxidative burst .

Action Environment

The effectiveness of this compound supplementation depends on the polymorphism of genes related to folate and glutathione metabolism . It has been used in clinical trials to improve cognitive dysfunction in schizophrenia and to treat severe acute alcoholic hepatitis .

Biochemical Analysis

Biochemical Properties

N-Monoacetylcystine plays a crucial role in biochemical reactions, primarily through its conversion to cysteine and subsequently to glutathione. Glutathione is essential for maintaining cellular redox balance and detoxifying reactive oxygen species. This compound interacts with several enzymes and proteins, including glutathione synthetase and glutathione reductase, which are involved in the synthesis and regeneration of glutathione . Additionally, this compound can modulate the activity of transcription factors such as nuclear factor kappa B, influencing the expression of genes involved in inflammation and oxidative stress .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It enhances cellular antioxidant capacity by replenishing glutathione levels, thereby protecting cells from oxidative damage . This compound also influences cell signaling pathways, such as the c-Jun N-terminal kinase and p38 MAP kinase pathways, which are involved in stress responses . Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cysteine, which is then used for glutathione synthesis. Glutathione acts as a reducing agent, neutralizing reactive oxygen species and maintaining cellular redox balance . This compound can also directly interact with proteins and enzymes, modifying their activity through its reducing properties . This includes the inhibition of pro-inflammatory transcription factors and the activation of cell survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease due to degradation . Long-term studies have shown that this compound can have sustained antioxidant effects, but its impact on cellular function may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound can maintain cellular redox balance and protect against oxidative stress over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance antioxidant defenses and protect against oxidative damage . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more prominent at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to cysteine and glutathione. It interacts with enzymes such as cysteine dioxygenase and gamma-glutamylcysteine synthetase, which are involved in cysteine metabolism and glutathione synthesis . This compound can also influence metabolic flux, altering the levels of various metabolites involved in redox balance and detoxification .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via amino acid transporters and is distributed to different tissues based on blood flow and tissue affinity . This compound can also bind to plasma proteins, affecting its distribution and bioavailability . Its localization and accumulation within tissues can influence its efficacy and duration of action .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It is primarily localized in the cytosol, where it participates in glutathione synthesis and redox regulation . This compound can also be found in mitochondria, where it helps maintain mitochondrial redox balance and protect against oxidative damage . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Monoacetylcystine can be synthesized through the acetylation of cysteine. The process involves adjusting the pH of the cysteine solution to a basic range (pH 9-12) and then adding acetic anhydride . This reaction results in the formation of this compound, which can be purified and stored under appropriate conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar acetylation reactions. The compound is then purified through crystallization or other separation techniques to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions

N-Monoacetylcystine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cysteine derivatives, disulfides, and other substituted amino acids .

Scientific Research Applications

N-Monoacetylcystine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylation, which enhances its stability and bioavailability compared to cysteine. It also has distinct therapeutic applications, particularly in the context of paracetamol poisoning and oxidative stress-related conditions .

Properties

IUPAC Name

3-[(2-acetamido-2-carboxyethyl)disulfanyl]-2-aminopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCOWUKVVFVVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948643
Record name N-(1-Hydroxyethylidene)cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25779-79-7
Record name N-(1-Hydroxyethylidene)cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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